molecular formula C10H14N2O2 B15059408 Ethyl 6-(dimethylamino)nicotinate

Ethyl 6-(dimethylamino)nicotinate

Cat. No.: B15059408
M. Wt: 194.23 g/mol
InChI Key: RSMUJSRGEWAEHO-UHFFFAOYSA-N
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Description

Ethyl 6-(dimethylamino)nicotinate: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the amino group is dimethylated. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(dimethylamino)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid followed by dimethylation. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-(dimethylamino)nicotinate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving nicotinic acid derivatives and their biological activities.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid metabolism.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(dimethylamino)nicotinate involves its interaction with nicotinic acid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including vasodilation and modulation of lipid metabolism . The molecular targets include nicotinic acid receptors and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 6-(dimethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-6-9(11-7-8)12(2)3/h5-7H,4H2,1-3H3

InChI Key

RSMUJSRGEWAEHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N(C)C

Origin of Product

United States

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